molecular formula C5H9FO B14750117 Pentanoyl fluoride CAS No. 352-89-6

Pentanoyl fluoride

Cat. No.: B14750117
CAS No.: 352-89-6
M. Wt: 104.12 g/mol
InChI Key: KSGGIONYAUAWPY-UHFFFAOYSA-N
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Description

Pentanoyl fluoride is an organic compound with the molecular formula C₅H₉FO and a molecular mass of approximately 104.12 g/mol . As a carboxylic acid fluoride, it is expected to serve as a specialized reagent in synthetic organic chemistry for introducing the pentanoyl group into target molecules. Its high reactivity makes it a potential intermediate in the research and development of pharmaceuticals, agrochemicals, and advanced materials. Researchers value this compound for its applications in constructing complex molecular architectures, particularly through acylation reactions. This product is intended for use by qualified research professionals in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal uses. Always consult the Safety Data Sheet (SDS) and handle according to established laboratory safety protocols.

Properties

CAS No.

352-89-6

Molecular Formula

C5H9FO

Molecular Weight

104.12 g/mol

IUPAC Name

pentanoyl fluoride

InChI

InChI=1S/C5H9FO/c1-2-3-4-5(6)7/h2-4H2,1H3

InChI Key

KSGGIONYAUAWPY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)F

Origin of Product

United States

Preparation Methods

Traditional Halogen Exchange

This compound is classically prepared by reacting pentanoyl chloride (C₅H₉ClO) with anhydrous hydrogen fluoride (HF) or metal fluorides such as potassium fluoride (KF):
$$
\text{C}5\text{H}9\text{COCl} + \text{KF} \rightarrow \text{C}5\text{H}9\text{COF} + \text{KCl}
$$
This method, while straightforward, requires strict anhydrous conditions to prevent hydrolysis of the acyl fluoride. Yields typically range from 65% to 85%, depending on the fluoride source and reaction time.

Catalytic Enhancements

Recent advances employ thionyl fluoride (SOF₂) as a fluorinating agent under flow chemistry conditions. A microfluidic reactor enables the safe generation of SOF₂ from thionyl chloride (SOCl₂) and KF, which subsequently reacts with pentanoic acid:
$$
\text{C}5\text{H}{11}\text{COOH} + \text{SOF}2 \rightarrow \text{C}5\text{H}9\text{COF} + \text{SO}2 + \text{HF}
$$
This approach achieves yields exceeding 90% with residence times as short as 36 seconds, offering superior efficiency and reduced byproduct formation compared to batch methods.

Gas-Phase Addition of Carbonyl Fluoride

Reaction Mechanism

A patent by CN108424375B describes the synthesis of perfluorinated acyl fluorides via gas-phase reactions between perfluoroolefins (e.g., tetrafluoroethylene) and carbonyl fluoride (COF₂) over alkali metal fluoride catalysts. While optimized for perfluorinated products, this method is adaptable to this compound synthesis by using 1-pentene as the olefin:
$$
\text{CH}2=\text{CH}(\text{CH}2)3\text{CH}3 + \text{COF}2 \xrightarrow{\text{Catalyst}} \text{C}5\text{H}_9\text{COF} + \text{HF}
$$

Catalytic Systems

The catalyst comprises alkali metal fluorides (e.g., CsF) supported on metal oxide carriers (e.g., Al₂O₃). Key parameters include:

  • Temperature : 100–200°C
  • Molar ratio (olefin:COF₂) : 1:1–5
  • Contact time : 0.1–30 seconds

These conditions favor electrophilic addition at the double bond, with reported yields of 70–80% for analogous acyl fluorides.

Flow Chemistry Approaches

Microfluidic Reactor Design

A 2024 PMC study demonstrates a modular flow platform for acyl fluoride synthesis. Pentanoic acid is dissolved in acetonitrile and mixed with SOF₂ generated in situ from SOCl₂ and KF. The reaction proceeds in two stages:

  • SOF₂ Generation :
    $$
    \text{SOCl}2 + 2\text{KF} \rightarrow \text{SOF}2 + 2\text{KCl}
    $$
  • Acylation :
    $$
    \text{C}5\text{H}{11}\text{COOH} + \text{SOF}2 \rightarrow \text{C}5\text{H}9\text{COF} + \text{SO}2 + \text{HF}
    $$

Performance Metrics

  • Yield : 89–93%
  • Space-time yield : 149 g·L⁻¹·h⁻¹
  • Purity : >99% (GC analysis)

This method eliminates the need for isolating toxic intermediates and scales effectively for industrial applications.

Comparative Analysis of Methods

Method Reagents Yield (%) Temperature (°C) Catalyst Advantages
Halogen Exchange KF, SOCl₂ 65–85 25–80 None Low cost, simple setup
Gas-Phase Addition COF₂, 1-pentene 70–80 100–200 CsF/Al₂O₃ High throughput, continuous operation
Flow Chemistry SOCl₂, KF 89–93 15–25 Microfluidic reactor Safety, scalability, minimal byproducts

Chemical Reactions Analysis

Pentanoyl fluoride undergoes various types of chemical reactions, including:

Scientific Research Applications

Pentanoyl fluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.

    Biology: It can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentanoyl fluoride involves its reactivity with nucleophiles. The carbonyl carbon in this compound is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of amides and esters, respectively. The fluorine atom in this compound also plays a role in its reactivity, as it can stabilize the transition state during chemical reactions .

Comparison with Similar Compounds

Acyl Fluorides

Compound Name CAS Number Molecular Formula Key Reactivity/Applications
Pentanoyl fluoride 375-62-2 C₅F₁₀O Thermal esterification; inert to Pd/C-silane systems
Heptafluorobutyryl fluoride 375-16-6 C₄F₇O Used in peptide synthesis; hydrolyzes to PFBA
2,2,3,3,3-Pentafluoropropanoyl fluoride 422-61-7 C₃F₅O High volatility; industrial fluorinating agent
Nonafluoropentanoyl chloride 375-60-0 C₅ClF₉O Rapid acylation; hydrolyzes to nonafluoropentanoic acid

Reactivity Differences :

  • Acyl Fluorides vs. Chlorides: Pentanoyl chloride reacts vigorously with nucleophiles (e.g., amines, alcohols) at room temperature, while this compound requires thermal activation .
  • Perfluorinated vs. Partially Fluorinated Derivatives: Fully fluorinated chains (e.g., nonafluoro-) exhibit higher chemical inertness and thermal stability compared to partially fluorinated analogs .

Perfluorinated Carboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Key Properties
Perfluoropentanoic acid (PFPA) 2706-90-3 C₅HF₉O₂ Persistent environmental pollutant; surfactant
Perfluorooctanoic acid (PFOA) 335-67-1 C₈HF₁₅O₂ Bioaccumulative; phased out in industrial applications
Perfluorovaleroyl fluoride 375-62-2 C₅F₁₀O Intermediate for fluoropolymers; low acute toxicity

Functional Contrasts :

  • Acid Fluorides vs. Acids: this compound serves as a reactive intermediate for synthesizing esters and amides, whereas PFPA is an end-product with environmental persistence .

Thermal and Catalytic Behavior

  • Thermal Decomposition: At 100–150°C, this compound decomposes to form pentyl pentanoate (yield: >90%) without producing aldehydes, contrasting with non-fluorinated acyl fluorides that generate aldehydes under similar conditions .

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